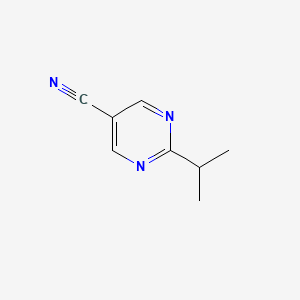

2-Isopropylpyrimidine-5-carbonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H9N3 |

|---|---|

Molecular Weight |

147.18 g/mol |

IUPAC Name |

2-propan-2-ylpyrimidine-5-carbonitrile |

InChI |

InChI=1S/C8H9N3/c1-6(2)8-10-4-7(3-9)5-11-8/h4-6H,1-2H3 |

InChI Key |

PEHJUIGYAKBQGU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=NC=C(C=N1)C#N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Isopropylpyrimidine 5 Carbonitrile and Analogs

Established Synthetic Pathways for Pyrimidine-5-carbonitrile Scaffolds

Traditional methods for synthesizing the pyrimidine-5-carbonitrile core often rely on the cyclocondensation of various building blocks. These pathways are valued for their reliability and the accessibility of starting materials.

Condensation Reactions with Multi-component Systems

Multi-component reactions (MCRs) are a cornerstone in the synthesis of pyrimidine (B1678525) derivatives, offering an efficient route to complex molecules in a single step. The classical Biginelli reaction and its variations are prime examples, typically involving the condensation of an aldehyde, a β-dicarbonyl compound (or its equivalent), and a nitrogen-containing species like urea (B33335) or thiourea. ias.ac.in For the synthesis of pyrimidine-5-carbonitriles, malononitrile (B47326) is a common C3 synthon that provides the necessary carbon framework and the nitrile functionality. researchgate.net The reaction proceeds through a series of condensation, cyclization, and dehydration/aromatization steps to yield the final pyrimidine ring.

A general scheme for this approach is the reaction of an aldehyde, malononitrile, and an amidine. To synthesize a 2-isopropyl derivative, isopropylamidine would be the required amidine component.

| Reactant 1 | Reactant 2 | Reactant 3 | Product Core Structure |

| Aldehyde | Malononitrile | Amidine | Substituted Pyrimidine-5-carbonitrile |

Approaches via Amidinium Salts

A versatile and regioselective method for the synthesis of 2-substituted pyrimidines involves the use of amidinium salts. organic-chemistry.org This approach allows for the direct introduction of the desired substituent at the C2 position of the pyrimidine ring. The synthesis involves the reaction of a pre-formed amidinium salt with a suitable three-carbon building block. organic-chemistry.org For instance, various amidinium salts can be reacted with the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol to yield 2-substituted pyrimidine-5-carboxylic esters, which are closely related analogs to the target carbonitriles. organic-chemistry.orgresearchgate.net This method is particularly advantageous for creating pyrimidines without substitution at the 4-position. organic-chemistry.org

| Amidinium Salt | C3 Synthon | Product Type |

| Isopropylamidinium Acetate | Enaminonitrile | 2-Isopropylpyrimidine |

| Benzamidinium Chloride | 1,3-Diketone | 2-Phenylpyrimidine |

Oxidative Annulation Reactions

Modern synthetic strategies include oxidative annulation reactions, which can form the pyrimidine ring through C-H bond activation and subsequent cyclization. These reactions often employ transition-metal catalysts and an oxidant to facilitate the formation of new C-C and C-N bonds. For example, a [3 + 2 + 1] three-component annulation of amidines, ketones, and a one-carbon source like N,N-dimethylaminoethanol can efficiently produce pyrimidine derivatives. mdpi.com Another approach involves the oxidative amination of cuprated pyrimidine derivatives to introduce amino groups. nih.gov While powerful, these methods require careful optimization of catalysts and reaction conditions to achieve high yields and selectivity for specific isomers like 2-isopropylpyrimidine-5-carbonitrile.

Novel Synthetic Approaches and Catalysis

One-Pot Three-Component Synthesis Strategies

| Catalyst | Solvent | Key Advantages |

| Ammonium Chloride | Solvent-free | Inexpensive, neutral conditions, eco-friendly |

| p-Dodecylbenzenesulfonic Acid (DBSA) | Water | Increased reaction rate, high yield, green solvent |

| Iridium Pincer Complexes | Toluene | High regioselectivity, use of alcohols as substrates |

A novel iridium-catalyzed multicomponent synthesis allows for the regioselective formation of pyrimidines from amidines and up to three different alcohols, proceeding through a sequence of condensation and dehydrogenation steps. nih.gov

Application of Green Chemistry Catalysts (e.g., Bone Char)

The principles of green chemistry encourage the use of sustainable and reusable catalysts. powertechjournal.comingentaconnect.com Bone char, a material derived from biowaste, has emerged as a promising heterogeneous catalyst. nih.gov Composed mainly of hydroxyapatite (B223615) and graphitic carbon, bone char possesses unique properties that make it an effective catalyst support. mdpi.com

Recent studies have demonstrated the use of bone char modified with chlorosulfonic acid as a reusable and eco-friendly solid acid biocatalyst for the synthesis of pyrimidine-5-carbonitrile derivatives. nih.gov This catalyst can be easily recovered and reused multiple times without a significant loss in efficiency, highlighting its potential for sustainable chemical production. nih.govresearchgate.net

| Catalyst | Type | Application in Pyrimidine Synthesis | Reusability |

| Bone Char-Bronsted Solid Acid | Heterogeneous, Biowaste-derived | Synthesis of pyrimidine-5-carbonitriles | Yes, multiple cycles |

The use of such green catalysts aligns with the growing demand for more environmentally responsible chemical manufacturing processes. rasayanjournal.co.inpowertechjournal.com

Photocatalytic Strategies in Pyrimidine Synthesis

Photocatalytic methods have emerged as powerful tools in organic synthesis, offering green and efficient pathways to complex molecules. In the context of pyrimidine synthesis, photocatalysis, particularly with visible light, has been employed for various transformations, including C-H functionalization and the construction of the pyrimidine ring itself. While direct photocatalytic synthesis of this compound is not extensively documented, the general principles and strategies are applicable to its formation and derivatization.

Visible-light-induced photocatalysis can facilitate C-H functionalization of pyrimidine rings, allowing for the introduction of substituents without the need for pre-functionalized starting materials. These reactions often proceed via radical intermediates under mild conditions. For instance, the use of organic dyes or metal complexes as photocatalysts can enable the formation of carbon-carbon and carbon-heteroatom bonds on the pyrimidine core.

Furthermore, photocatalysis can be applied to multi-component reactions for the synthesis of pyrimidine derivatives. These methods often align with the principles of green chemistry by minimizing waste and energy consumption. For example, some photocatalytic systems can promote the cyclization of acyclic precursors to form the pyrimidine ring, offering an alternative to traditional thermal condensation reactions.

Chemical Transformations and Derivatization Strategies

The oxidation of pyrimidines can lead to various products, including N-oxides and hydroxy-substituted derivatives. The outcome of the oxidation is highly dependent on the oxidant used and the substitution pattern of the pyrimidine ring. Common oxidizing agents for such transformations include peroxy acids, such as m-chloroperbenzoic acid (m-CPBA), and potassium permanganate (B83412) (KMnO4).

The reaction of pyrimidines with peroxy acids often results in the formation of N-oxides. In some cases, these N-oxides can rearrange to form hydroxypyrimidines, or the oxidation may lead to ring-opened products. The regioselectivity of N-oxidation is influenced by the electronic nature of the substituents on the pyrimidine ring.

Potassium permanganate is a strong oxidizing agent that can also be used to modify the pyrimidine ring. However, its reactions can be less selective, potentially leading to the degradation of the heterocyclic core, especially under harsh conditions. The controlled oxidation of pyrimidines to their hydroxy derivatives remains a challenge and often requires careful optimization of reaction conditions to avoid over-oxidation and side reactions. For instance, the oxidation of trimethoprim (B1683648) with KMnO4 has been shown to result in reactions at the C=C double bonds of the pyrimidine ring. acs.org

| Oxidizing Agent | Potential Products | Remarks |

| Peroxy acids (e.g., m-CPBA) | N-oxides, Hydroxypyrimidines, Ring-opened products | Product distribution depends on substrate and reaction conditions. |

| Potassium permanganate (KMnO4) | Hydroxypyrimidines, Ring-cleavage products | Strong oxidant, may lead to degradation of the pyrimidine ring. acs.org |

The introduction of various functional groups onto the pyrimidine ring is crucial for modifying the properties of the molecule. Direct C-H functionalization has become a prominent strategy for this purpose, as it avoids the need for pre-activated substrates. acs.org Both transition-metal-catalyzed and metal-free methods have been developed for the C-H functionalization of pyrimidines. rsc.org

Transition-metal catalysis, particularly with palladium, rhodium, and iridium, has been widely used for the regioselective introduction of aryl, alkyl, and other groups at various positions of the pyrimidine ring. nih.gov These reactions often employ a directing group to control the site of functionalization. For example, palladium-catalyzed C-H arylation and olefination at the C5-position of 2-aminopyrimidines have been reported. nih.gov

Metal-free C-H functionalization methods, often involving radical intermediates, provide an alternative approach. These reactions can be initiated by photoredox catalysis or other radical initiators, allowing for the introduction of a wide range of substituents under mild conditions.

The following table summarizes some transition-metal-catalyzed C-H functionalization reactions of pyrimidine derivatives.

| Catalyst | Coupling Partner | Position Functionalized | Reference |

| Palladium(II) acetate | Aryl iodides | C5 | nih.gov |

| Palladium(II) acetate | Alkenes | C5 | nih.gov |

| Rhodium(III) complexes | Diazo compounds | Various | nih.gov |

Synthesis of Chiral and Regioisomeric Analogs

The synthesis of chiral and regioisomeric analogs of this compound is important for exploring structure-activity relationships in various applications. Asymmetric synthesis methods are employed to produce enantiomerically enriched chiral pyrimidines.

One approach to chiral pyrimidine derivatives is through catalytic asymmetric reactions. For example, rhodium-catalyzed asymmetric allylation of pyrimidines with racemic allylic carbonates can produce chiral N-allylpyrimidine analogs with high regio- and enantioselectivity. acs.orgnih.gov Another method involves the enantioselective intermolecular cyclopropanation of N1-vinylpyrimidines with α-diazoesters, catalyzed by chiral ruthenium(II) complexes, to yield chiral cyclopropylpyrimidine nucleoside analogues. nih.gov

The regiocontrolled synthesis of substituted pyrimidines is typically achieved by choosing appropriate starting materials and reaction conditions in cyclization and cycloaddition reactions. The Pinner synthesis, which involves the condensation of an amidine with a β-dicarbonyl compound, is a classic method for constructing the pyrimidine ring, and the substitution pattern of the product is determined by the substituents on the precursors. mdpi.com Gold-catalyzed [2+2+2] cycloadditions of ynamides with two different nitriles have also been utilized for the regiocontrolled synthesis of 4-aminopyrimidine (B60600) cores. growingscience.comresearchgate.net By carefully selecting the reaction components and catalysts, it is possible to direct the formation of specific regioisomers. mdpi.comorganic-chemistry.org

| Method | Description | Outcome |

| Rhodium-Catalyzed Asymmetric Allylation | Reaction of pyrimidines with racemic allylic carbonates using a chiral rhodium catalyst. acs.orgnih.gov | Synthesis of chiral N-allylpyrimidine analogs with high enantioselectivity. acs.orgnih.gov |

| Enantioselective Intermolecular Cyclopropanation | Ruthenium(II)-catalyzed reaction of N1-vinylpyrimidines with α-diazoesters. nih.gov | Formation of chiral cyclopropylpyrimidine derivatives. nih.gov |

| Pinner Synthesis | Condensation of an amidine with a β-dicarbonyl compound. mdpi.com | Regiocontrolled synthesis of substituted pyrimidines. mdpi.com |

| Gold-Catalyzed [2+2+2] Cycloaddition | Cycloaddition of ynamides with two different nitriles. growingscience.comresearchgate.net | Regioselective formation of 4-aminopyrimidine cores. growingscience.comresearchgate.net |

Advanced Spectroscopic Characterization and Structural Elucidation

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography offers an unambiguous determination of the solid-state structure of 2-Isopropylpyrimidine-5-carbonitrile, revealing precise bond lengths, angles, and the arrangement of molecules within the crystal lattice.

Studies have shown that this compound crystallizes in the monoclinic system with the space group P21/c. This system is characterized by three unequal axes with one non-orthogonal angle. The specific lattice parameters determined at a temperature of 296 K provide a unique fingerprint of the crystal structure.

| Crystal Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.238(3) |

| b (Å) | 14.789(4) |

| c (Å) | 8.887(3) |

| α (°) | 90 |

| β (°) | 114.34(3) |

| γ (°) | 90 |

| Volume (ų) | 986.3(5) |

| Z | 4 |

This interactive table summarizes the key crystallographic parameters for this compound.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for identifying the functional groups and characterizing the bonding within a molecule. The spectra are unique to the molecule's structure, acting as a "molecular fingerprint."

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of its constituent bonds. The experimental FT-IR spectrum of this compound, recorded in the 4000–400 cm⁻¹ range, shows several characteristic absorption bands. Key bands include those arising from the C≡N nitrile stretch, C–H stretching in the isopropyl and pyrimidine (B1678525) groups, and various pyrimidine ring vibrations.

Complementary to FT-IR, FT-Raman spectroscopy provides information on molecular vibrations based on the inelastic scattering of monochromatic laser light. The FT-Raman spectrum of this compound was also recorded in the 4000–100 cm⁻¹ range. It is particularly useful for observing symmetric vibrations and those involving non-polar bonds, which may be weak or absent in the IR spectrum.

The detailed assignment of the observed vibrational bands in both FT-IR and FT-Raman spectra to specific molecular motions is achieved through computational methods, such as Density Functional Theory (DFT) calculations. For this compound, these assignments have been meticulously carried out. For instance, the stretching vibration of the nitrile group (C≡N) is a prominent and characteristic feature in the spectra. The pyrimidine C=N stretching vibrations are also clearly identified, providing confirmation of the ring structure.

| Vibrational Mode | FT-IR Wavenumber (cm⁻¹) | FT-Raman Wavenumber (cm⁻¹) | Assignment Description |

| ν(C≡N) | 2232 | 2231 | Nitrile group stretching |

| ν(C-H) | 3088 | 3087 | Pyrimidine C-H stretching |

| ν(C-H) | 2984 | 2983 | Isopropyl group C-H stretching |

| ν(C=N) | 1572 | 1573 | Pyrimidine ring stretching |

| ν(C=C) | 1547 | 1548 | Pyrimidine ring stretching |

| β(C-H) | 1420 | 1421 | In-plane C-H bending |

This interactive table presents a selection of assigned vibrational modes for this compound from spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), chemists can deduce the connectivity of atoms and the three-dimensional structure of molecules. For a molecule such as this compound, NMR is crucial for confirming the correct arrangement of the isopropyl group and the nitrile group on the pyrimidine ring.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR spectroscopy of this compound would be expected to show distinct signals corresponding to the different types of protons in the molecule. The protons on the pyrimidine ring, being in an aromatic environment, would appear at a lower field (higher chemical shift, δ) compared to the protons of the isopropyl group. Specifically, the spectrum would likely feature two singlets for the non-equivalent protons at positions 4 and 6 of the pyrimidine ring. The isopropyl group would give rise to a septet for the single methine (CH) proton and a doublet for the six equivalent methyl (CH₃) protons. The integration of these signals would correspond to the number of protons of each type (1H, 1H, 1H, and 6H, respectively).

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| Pyrimidine-H4/H6 | ~8.5 - 9.0 | Singlet | N/A | 2H |

| Isopropyl-CH | ~3.0 - 3.5 | Septet | ~7.0 | 1H |

Note: This table represents predicted values based on typical chemical shifts for similar structures and is for illustrative purposes. pdx.eduorganicchemistrydata.orglibretexts.org Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

In the ¹³C NMR spectrum of this compound, each unique carbon atom in the molecule would produce a distinct signal. The carbon atoms of the pyrimidine ring would resonate at lower fields due to their aromaticity. The nitrile carbon (C≡N) has a characteristic chemical shift, typically in the range of 110-125 ppm. The carbons of the isopropyl group would appear at a higher field. The quaternary carbon of the pyrimidine ring attached to the isopropyl group would also be identifiable.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Pyrimidine-C2 | ~170 |

| Pyrimidine-C4/C6 | ~155 - 160 |

| Pyrimidine-C5 | ~115 |

| Nitrile (-C≡N) | ~117 |

| Isopropyl-CH | ~35 |

Note: This table represents predicted values based on typical chemical shifts for similar structures and is for illustrative purposes. pressbooks.pubudel.edu Actual experimental values may vary.

Determination of Regioisomeric and Diastereomeric Ratios

In syntheses that could potentially yield different isomers, NMR spectroscopy is a critical tool for determining the ratio of these products. For substituted pyrimidines, regioisomers can arise from the different possible positions of substituents on the ring. For instance, if a synthesis could produce both 2-isopropyl and 4-isopropyl isomers, ¹H and ¹³C NMR would show distinct sets of peaks for each compound. researchgate.netoxinst.com The relative integration of the signals corresponding to each isomer in the ¹H NMR spectrum allows for the direct quantification of their ratio in the product mixture. researchgate.net

Furthermore, if chiral centers are present, diastereomers may be formed. While this compound itself is not chiral, related synthesis pathways could lead to diastereomeric products. NMR techniques, including advanced 2D NMR experiments like NOESY, can be used to elucidate the relative stereochemistry and determine the diastereomeric ratio. nih.gov In some cases, line broadening effects in both ¹H and ¹³C NMR spectra can be a simple diagnostic tool for identifying certain regioisomers of aminopyrimidines due to the presence of rotamers at room temperature. researchgate.net

Mass Spectrometric Analysis for Structural Confirmation and Impurity Profiling

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound, confirm its elemental composition, and gain structural information through the analysis of its fragmentation patterns. sterlingpharmasolutions.com For this compound, high-resolution mass spectrometry (HRMS) would provide a precise mass measurement, allowing for the confirmation of its molecular formula (C₈H₉N₃).

Mass Fragmentation Patterns (MS1 and MSn)

In the mass spectrometer, the molecule is ionized, often leading to the formation of a molecular ion (M⁺•). This ion can then undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure.

For this compound, a likely fragmentation pathway would involve the loss of a methyl group (•CH₃) from the isopropyl moiety, resulting in a stable secondary carbocation. This would produce a prominent peak at an m/z corresponding to [M-15]⁺. Another common fragmentation for nitriles can involve the loss of HCN. The analysis of these fragmentation patterns in the primary mass spectrum (MS1) provides strong evidence for the compound's identity.

Tandem mass spectrometry (MSn or MS/MS) can provide even more detailed structural information. sterlingpharmasolutions.com In this technique, a specific fragment ion from the MS1 spectrum is selected and subjected to further fragmentation. This process can be repeated (MS³) to build a detailed picture of the molecule's connectivity. For example, selecting the [M-15]⁺ ion and fragmenting it further could elucidate the structure of the pyrimidine ring itself. This detailed fragmentation data is invaluable for confirming the structure and for differentiating it from potential isomers. libretexts.orgchemguide.co.ukyoutube.com

Impurity profiling using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) is essential for pharmaceutical quality control. tandfonline.comchromatographyonline.com These methods can detect and identify trace-level impurities that may have formed during the synthesis or degradation of the target compound. sterlingpharmasolutions.com The high sensitivity and specificity of mass spectrometry allow for the confident identification of unknown impurities by analyzing their mass and fragmentation patterns. sterlingpharmasolutions.com

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-isopropylpyrimidine |

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules at the atomic level.

Density Functional Theory (DFT) is a widely used computational method to determine the optimized molecular geometry and predict the chemical reactivity of a molecule. For 2-Isopropylpyrimidine-5-carbonitrile, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be used to find the most stable three-dimensional arrangement of its atoms. mdpi.com This involves calculating the electronic energy of the molecule and minimizing it with respect to the positions of the nuclei.

The reactivity of the molecule can be assessed through various DFT-based descriptors. These descriptors help in understanding how the molecule might interact with other chemical species. nih.gov

Table 1: Key DFT-Based Reactivity Descriptors

| Descriptor | Formula | Significance |

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Describes the tendency of electrons to escape from the system. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures the resistance to change in electron distribution. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | Quantifies the ability of a molecule to accept electrons. |

| Nucleophilicity Index (N) | N = EHOMO(Nucleophile) - EHOMO(Tetracyanoethylene) | Ranks the nucleophilic character of a molecule. |

Note: EHOMO is the energy of the Highest Occupied Molecular Orbital, and ELUMO is the energy of the Lowest Unoccupied Molecular Orbital.

To investigate the electronic absorption properties of this compound, Time-Dependent Density Functional Theory (TD-DFT) is the standard method. This approach calculates the excitation energies and oscillator strengths, which correspond to the peaks in the UV-Visible absorption spectrum. These calculations can predict the color of the compound and how it interacts with light. nih.gov The transitions are typically characterized as π→π* or n→π*, involving the promotion of an electron from an occupied to an unoccupied molecular orbital.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character. Conversely, the LUMO is the orbital to which the molecule is most likely to accept electrons, reflecting its electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests that the molecule is more reactive. mdpi.com

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. NBO analysis can reveal important information about charge transfer, hyperconjugation, and intramolecular interactions that contribute to the stability of the molecule. For this compound, NBO analysis would help in understanding the delocalization of electrons within the pyrimidine (B1678525) ring and the interactions between the isopropyl and carbonitrile substituents with the ring.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. Regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive electrostatic potential (typically colored blue) are electron-deficient and prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyrimidine ring and the nitrile group, and positive potential around the hydrogen atoms.

Computational methods can also be used to predict the Non-Linear Optical (NLO) properties of molecules. These properties are important for applications in optoelectronics and photonics. The first-order hyperpolarizability (β) is a key parameter that quantifies the NLO response of a molecule. DFT calculations can be employed to compute the dipole moment (μ), polarizability (α), and hyperpolarizability (β) of this compound. Molecules with significant charge transfer characteristics often exhibit larger NLO responses. nih.gov

Conformational Analysis and Potential Energy Surfaces

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, that can be interconverted by rotation about single bonds. A potential energy surface (PES) is a mathematical or graphical representation of a system's potential energy as a function of its atomic coordinates. libretexts.orglibretexts.org For a given molecule, the PES maps the energy of all possible conformers, allowing for the identification of the most stable, low-energy structures as well as the transition states that connect them. libretexts.orgrsc.org

The exploration of a PES is crucial for understanding a molecule's flexibility and the relative populations of its different conformations. rsc.org For a molecule like this compound, a key aspect of its conformational analysis would be the rotation around the single bond connecting the isopropyl group to the pyrimidine ring. By calculating the energy at various torsion angles, a potential energy curve can be generated to identify the most stable rotational conformers (energy minima) and the energy barriers to rotation (energy maxima). researchgate.net

A detailed computational study for this compound would involve quantum mechanical calculations to determine the energies associated with these different geometries. However, specific studies detailing the conformational analysis or the complete potential energy surface for this compound have not been identified in a review of the available literature.

Solvent Effects on Electronic Structure

The electronic structure of a molecule dictates its chemical properties and reactivity. This structure can be significantly influenced by the surrounding environment, particularly the solvent. rsc.org Solvents can alter the distribution of electron density in a solute molecule through nonspecific interactions (like polarity and polarizability) and specific interactions (like hydrogen bonding). iosrjournals.orgmdpi.com These interactions can affect the energies of the molecule's frontier molecular orbitals (HOMO and LUMO) and, consequently, its electronic absorption spectra, a phenomenon known as solvatochromism. mdpi.com

Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT) combined with solvent models like the Polarizable Continuum Model (PCM), are widely used to predict how the electronic transitions of a molecule will change in different solvents. mdpi.comnih.gov For this compound, such a study would reveal how its UV-visible absorption spectrum might shift in polar versus nonpolar solvents. This information is valuable for understanding its behavior in various chemical and biological environments.

While the general principles of solvent effects are well-established, specific computational or experimental studies detailing the influence of different solvents on the electronic structure of this compound are not presently available in the reviewed literature.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes, diffusion, and interactions with other molecules, such as proteins or solvents. researchgate.net

For this compound, an MD simulation could be used to explore its conformational flexibility in a solution, providing insights beyond the static picture of a potential energy surface. More significantly, MD simulations are instrumental in studying the stability of a ligand when bound to a biological target, such as a protein. nih.gov By simulating the protein-ligand complex over a period of nanoseconds, researchers can assess the stability of the binding pose, observe fluctuations in atomic positions, and analyze the persistence of key interactions like hydrogen bonds. nih.gov For example, MD simulations have been used to confirm the stability of other pyrimidine-5-carbonitrile derivatives in the active sites of their target enzymes. nih.gov

A literature search did not yield specific molecular dynamics simulation studies focused on this compound itself.

Molecular Docking Studies for Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. rsc.org This method is fundamental in drug discovery for screening virtual libraries of compounds against a specific biological target and for understanding the molecular basis of ligand-protein recognition.

Ligand-protein interaction profiling involves identifying and characterizing the non-covalent interactions that stabilize the binding of a ligand to its protein target. These interactions include hydrogen bonds, hydrophobic contacts, salt bridges, and π-stacking interactions. nih.govnih.gov Computational tools can automatically detect and visualize these contacts from a docked or crystal structure, providing a detailed 2D or 3D map of the binding site. nih.gov

Studies on various pyrimidine-5-carbonitrile derivatives have shown their potential to act as inhibitors for several important protein targets, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and Dihydrofolate Reductase (DHFR). nih.govrsc.orgmdpi.comnih.gov For these related compounds, docking studies have been crucial in elucidating how they fit into the ATP-binding site of kinases or the active site of enzymes, forming specific interactions with key amino acid residues. nih.govnih.gov A similar investigation for this compound would be necessary to predict its potential biological targets and understand its mechanism of action. However, specific docking studies profiling the interactions of this compound against particular biological targets are not documented in the available research.

A primary goal of molecular docking is to estimate the binding affinity between a ligand and a protein, which is related to the free energy of binding (ΔG_bind). researchgate.net Docking programs use scoring functions to rank different binding poses and predict binding energy. Lower predicted binding energy values generally suggest a more stable protein-ligand complex and higher binding affinity. mdpi.com

These scoring functions provide a rapid way to estimate affinity, which is useful for virtual screening. More rigorous, but computationally intensive, methods like free energy perturbation (FEP) or thermodynamic integration (TI) can provide more accurate predictions. mdpi.com In studies of other pyrimidine derivatives, docking scores have been used to prioritize compounds for synthesis and biological testing. nih.govmdpi.com For this compound, such calculations would be essential for predicting its potency as an inhibitor for any identified protein target. At present, there are no published studies reporting the calculated binding energy or predicted affinity of this compound for any specific protein.

Hydrogen bonds are highly directional and specific interactions that are critical for molecular recognition and the stability of protein-ligand complexes. nih.govmdpi.com They are formed between a hydrogen bond donor (e.g., an N-H or O-H group) and a hydrogen bond acceptor (e.g., a nitrogen or oxygen atom). rsc.org In drug design, identifying and optimizing these interactions is a key strategy for improving the potency and selectivity of an inhibitor. mdpi.com

Molecular docking simulations of other pyrimidine-5-carbonitrile compounds have successfully identified crucial hydrogen bonding interactions with amino acid residues in the active sites of their target proteins. nih.gov For example, the pyrimidine core itself often acts as a hydrogen bond acceptor. nih.gov An analysis of this compound docked into a potential target's active site would reveal its specific hydrogen bonding pattern, highlighting which parts of the molecule are most important for binding. Such specific analyses for this compound are not available in the current body of scientific literature.

Advanced Interaction Analysis (RDG, ELF, LOL)

Computational and theoretical chemistry provide powerful tools to visualize and quantify the intricate network of non-covalent interactions that govern the molecular structure and crystal packing of compounds like this compound. Advanced techniques such as Reduced Density Gradient (RDG), Electron Localization Function (ELF), and Localized Orbital Locator (LOL) offer deep insights into the nature and strength of these interactions, which are crucial for understanding the compound's behavior in various chemical and biological environments.

Reduced Density Gradient (RDG) Analysis

Reduced Density Gradient (RDG) analysis is a method used to identify and visualize non-covalent interactions in real space. researchgate.netresearchgate.net It is based on the relationship between the electron density (ρ) and its first derivative. By plotting the RDG against the electron density multiplied by the sign of the second eigenvalue (λ₂) of the Hessian matrix of the electron density, it is possible to distinguish between different types of interactions. unam.mxmdpi.com

Typically, RDG isosurfaces are color-coded to represent the nature of the interactions:

Blue: Indicates strong attractive interactions, such as hydrogen bonds. researchgate.net

Green: Represents weak, delocalized interactions, primarily of the van der Waals type. researchgate.net

Red: Signifies strong repulsive interactions, often found in sterically hindered regions or within rings. researchgate.net

In studies of related heterocyclic compounds, such as other pyrimidine derivatives, RDG analysis has been instrumental in characterizing intermolecular and intramolecular bonding. researchgate.netrsc.org For a molecule like this compound, RDG analysis would be expected to reveal several key features. For instance, potential weak hydrogen bonds involving the pyrimidine nitrogen atoms and nearby hydrogen atoms, as well as van der Waals interactions dominated by the isopropyl group and the pyrimidine ring, would be visualized as green surfaces. A study on 5-bromo-3-nitropyridine-2-carbonitrile, a structurally similar molecule, utilized RDG scatter graphs and color-filled isosurfaces to effectively map these non-covalent interactions. researchgate.net

Table 1: Representative RDG Analysis Findings for Heterocyclic Nitriles

| Interaction Type | Sign of (λ₂)ρ | Typical Color Code | Expected Location in this compound |

| Hydrogen Bonds | Negative | Blue | Between pyrimidine nitrogens and hydrogen donors |

| Van der Waals | Near Zero | Green | Around the isopropyl group and aromatic ring surface |

| Steric Repulsion | Positive | Red | Crowded regions, potentially near the isopropyl-pyrimidine junction |

This table is illustrative, based on typical findings for similar molecular structures.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL)

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analyses that provide a quantitative description of electron localization in a molecule. wikipedia.orgjussieu.fr They are particularly useful for visualizing core electrons, covalent bonds, and lone pairs, offering a faithful representation of the VSEPR model. wikipedia.org

ELF: This function measures the likelihood of finding an electron in the vicinity of a reference electron with the same spin. wikipedia.org ELF values range from 0 to 1, where a value close to 1 indicates a high degree of electron localization, characteristic of covalent bonds or lone pairs. jussieu.fr A value around 0.5 suggests a more delocalized, gas-like electron distribution. nih.gov

LOL: Similar to ELF, LOL also depends on the kinetic energy density and helps in visualizing areas of high electron localization. mdpi.com It is particularly effective in showing the overlap of localized orbitals. mdpi.com

For aromatic and heterocyclic systems, ELF and LOL maps reveal the delocalized π-system of the ring and the distinct localization of sigma bonds and lone pairs on heteroatoms. In a computational study of 5-bromo-3-nitropyridine-2-carbonitrile, ELF and LOL analyses were used to discern the molecule's reactivity and bonding characteristics. nih.gov For this compound, these analyses would map the covalent bonds within the pyrimidine ring and the isopropyl and nitrile substituents. The lone pairs on the nitrogen atoms of the pyrimidine ring would appear as distinct regions of high electron localization (high ELF/LOL values), confirming their availability for intermolecular interactions like hydrogen bonding. mdpi.com

Table 2: Expected ELF/LOL Values for Key Features in this compound

| Molecular Feature | Expected ELF/LOL Value | Interpretation |

| C-H, C-C, C-N Bonds | High (close to 1.0) | Covalent Bonds |

| Nitrile C≡N Bond | High (close to 1.0) | Covalent Triple Bond |

| Pyrimidine N Atoms | High (close to 1.0) | Localized Lone Pairs |

| Core Electron Shells | High (close to 1.0) | Inner Atomic Shells |

| Aromatic Ring (center) | Lower (e.g., <0.5) | Delocalized π-electrons |

This table is illustrative, based on general principles and findings for similar heterocyclic compounds. mdpi.comnih.gov

Together, RDG, ELF, and LOL provide a comprehensive, three-dimensional picture of the electronic structure and non-covalent interaction landscape of this compound, corroborating and extending the understanding derived from other computational methods.

Exploration of Biological Activities and Structure Activity Relationships Sar

Antimicrobial Activity of 2-Isopropylpyrimidine-5-carbonitrile and Derivatives

The pyrimidine (B1678525) nucleus is a cornerstone in the development of antimicrobial agents, with its derivatives showing a broad spectrum of activity against bacteria, fungi, and protozoa.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Pyrimidine derivatives have been widely investigated for their potential to combat bacterial infections. Studies on various substituted pyrimidines have demonstrated activity against both Gram-positive and Gram-negative bacteria. For instance, a series of novel pyrimidine derivatives synthesized from 6-amino-4-aryl-2-oxo-pyrimidine-5-carbonitrile showed excellent antimicrobial activities when compared with the reference drug ampicillin. One study reported that a new thiophenyl-pyrimidine derivative was a potent antibacterial agent against Gram-positive strains, showing higher potency than vancomycin (B549263) and methicillin (B1676495) against MRSA and VREs. The mechanism for some derivatives has been attributed to the inhibition of essential bacterial processes like cell division.

Table 1: Antibacterial Activity of Selected Pyrimidine Derivatives

| Compound Type | Bacterial Strain | Activity/Measurement | Reference |

|---|---|---|---|

| Thiophenyl-pyrimidine derivative | MRSA & VREs | Higher potency than vancomycin and methicillin | |

| Pyrimidopyrimidine analogs | Staphylococcus aureus, Bacillus subtilis (Gram +) | Excellent antimicrobial activity | |

| Pyrimidopyrimidine analogs | Escherichia coli (Gram -) | Excellent antimicrobial activity | |

| Triazole substituted pyrimidines | Pseudomonas aeruginosa, Staphylococcus aureus, Escherichia coli | Promising antibacterial activity compared to ciprofloxacin |

Antifungal Efficacy (e.g., against Candida albicans)

The antifungal potential of pyrimidine derivatives is well-documented, with some compounds showing efficacy against common human pathogens like Candida albicans as well as various phytopathogenic fungi. A class of pyridine (B92270) and pyrimidine compounds was found to be active against a strain of C. albicans that lacked specific efflux pumps. Their mechanism is believed to involve the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. Further studies have synthesized novel pyrimidine derivatives containing an amide moiety, which exhibited significant antifungal activity against plant fungi like Botrytis cinereal and Phomopsis sp., in some cases surpassing the efficacy of the commercial fungicide Pyrimethanil.

Table 2: Antifungal Activity of Selected Pyrimidine Derivatives

| Compound Derivative | Fungal Strain | Inhibition Rate (%) at 50 µg/ml | Reference |

|---|---|---|---|

| 5f (5-bromo-2-fluoro-N-(2-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide) | Phomopsis sp. | 100.0% | |

| 5o (5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide) | Phomopsis sp. | 100.0% | |

| Pyrimethanil (Reference) | Phomopsis sp. | 85.1% | |

| Pyrimidine derivative 6h | Phomopsis sp. | EC50 = 25.9 µg/ml | |

| Pyrimethanil (Reference) | Phomopsis sp. | EC50 = 32.1 µg/ml |

Antiprotozoal Activities (e.g., Antimalarial, Antileishmanial, Antitrypanosomal)

Derivatives of the pyrimidine scaffold have shown significant promise in the fight against protozoal diseases.

Antimalarial: A series of hybrids combining 5-cyanopyrimidine (B126568) and quinoline (B57606) moieties were synthesized and tested for their in vitro antiplasmodial activity against Plasmodium falciparum. One hybrid, bearing an m-nitrophenyl substituent, displayed particularly high activity against a chloroquine-resistant strain (Dd2), with an IC50 value of 56 nM, which is four-fold more potent than chloroquine (B1663885) itself.

Antileishmanial: Pyrimidine derivatives have been identified as effective agents against Leishmania species. In one study, new pyrimido[5,4-d]pyrimidines were evaluated against Leishmania infantum. The most active compound demonstrated an IC50 value of 3.13 µM against the parasite.

Antitrypanosomal: The same study on pyrimido[5,4-d]pyrimidines also revealed potent activity against Trypanosoma brucei, the parasite responsible for sleeping sickness. Most of the tested compounds showed activity in the low micromolar range, with the most effective derivative having an IC50 of 0.94 µM. Another study focused on designing 4-amino-5-carbonitrile-pyrimidine analogues, with one derivative showing high activity against T. cruzi (IC50=3.1µM) and a remarkable selectivity index.

Table 3: Antiprotozoal Activity of Selected Pyrimidine Derivatives

| Compound Type | Protozoan Strain | IC50 Value | Reference |

|---|---|---|---|

| Pyrimidine-5-carbonitrile-quinoline hybrid | Plasmodium falciparum (Dd2) | 56 nM | |

| Pyrimido[5,4-d]pyrimidine derivative 4c | Trypanosoma brucei | 0.94 µM | |

| Pyrimido[5,4-d]pyrimidine derivative 4c | Leishmania infantum | 3.13 µM | |

| 4-amino-5-carbonitrile-pyrimidine derivative 4b | Trypanosoma cruzi | 3.1 µM |

Enzyme Inhibition Studies

The therapeutic effects of many pyrimidine derivatives can be traced to their ability to selectively inhibit specific enzymes involved in disease pathology.

Cyclooxygenase (COX-1 and COX-2) Inhibition Profiles

Cyclooxygenase (COX) enzymes are key mediators of inflammation. Several pyrimidine derivatives have been investigated as selective COX-2 inhibitors, which is a desirable profile for anti-inflammatory drugs with potentially fewer gastrointestinal side effects than non-selective inhibitors. In one study, two pyrimidine derivatives, L1 and L2, demonstrated high selectivity towards COX-2, with inhibitory activity comparable to the established drug meloxicam. Another study reported novel pyrimidines with excellent COX-2 inhibitory activity; compound 4a showed an IC50 of 0.65 µM against COX-2, which was more potent than the standard drug ibuprofen (B1674241) (IC50 = 1.2 µM). Similarly, new pyrimidine-5-carbonitrile derivatives were found to be potent COX-2 inhibitors, with several compounds having IC50 values nearly equal to Celecoxib.

Table 4: COX-1 and COX-2 Inhibition by Selected Pyrimidine Derivatives (IC50 in µM)

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Reference |

|---|---|---|---|

| Compound 3 | 5.50 | 0.85 | |

| Compound 4a | 5.05 | 0.65 | |

| Compound 3b | - | 0.20 | |

| Compound 5d | - | 0.16 | |

| Celecoxib (Reference) | 6.34 | 0.56 | |

| Ibuprofen (Reference) | 3.1 | 1.2 |

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is an essential enzyme in the synthesis of nucleic acids and is a well-established target for antimicrobial and anticancer drugs. Pyrimidine-based compounds, including those with the 5-carbonitrile moiety, are known to be effective DHFR inhibitors. This inhibition is the mechanism behind the antiprotozoal activity of drugs like pyrimethamine. Molecular docking studies have been performed on 2,4-disubstituted-dihydropyrimidine-5-carbonitrile derivatives to assess their inhibitory potential against human DHFR. The chemotherapeutic efficacy of these pyrimidine-based drugs is often attributed to their ability to disrupt the biosynthesis of vital enzymes like DHFR.

Table 5: DHFR Inhibition by Selected Pyrimidine Derivatives

| Compound Class | Target Organism/Enzyme | Significance | Reference |

|---|---|---|---|

| Pyrimidine-based inhibitors | Human, Bacterial, Protozoal DHFR | Act as anticancer, antibacterial, and antiprotozoal agents | |

| 2,4-disubstituted-dihydropyrimidine-5-carbonitriles | Human DHFR | Potential inhibitory action confirmed by molecular docking | |

| Pyrimethamine (a diaminopyrimidine) | Plasmodium falciparum DHFR | Established antimalarial drug targeting DHFR |

Sphingosine 1-Phosphate Lyase (S1PL) Inhibition

Sphingosine-1-phosphate lyase (S1PL) has been identified as a therapeutic target for autoimmune disorders. This enzyme is responsible for the irreversible degradation of sphingosine-1-phosphate (S1P), a critical signaling sphingolipid. bohrium.comnih.gov The breakdown of S1P yields hexadecanaldehyde and phosphoethanolamine. nih.gov Research has shown that reduced S1PL activity in mice leads to decreased numbers of circulating lymphocytes, which is a result of altered lymphocyte trafficking. This alteration has been shown to prevent the development of disease in various autoimmune models. bohrium.comnih.govresearchgate.net

The mechanism involves the elevation of S1P levels in lymphoid tissues, which is directly related to reduced S1PL activity. nih.govresearchgate.net This increase in S1P is associated with a lower count of circulating lymphocytes. nih.gov Medicinal chemistry efforts have led to the discovery of potent analogues of 2-acetyl-4(5)-(1(R),2(S),3(R),4-tetrahydroxybutyl)-imidazole (THI) that act as S1PL inhibitors. These analogues often feature heterocycles as chemical equivalents of the carbonyl group in the parent structure. bohrium.comnih.gov Oral administration of these inhibitors recapitulates the phenotype observed in mice with genetically reduced S1PL expression. bohrium.comnih.gov

Inhibition of S1PL is an alternative mechanism for achieving immune suppression compared to synthetic S1P receptor agonists. nih.gov Studies using the S1PL inhibitor 6-[(2R)-4-(4-benzyl-7-chlorophthalazin-1-yl)-2-methylpiperazin-1-yl]pyridine-3-carbonitrile in rats demonstrated a significant depletion of circulating lymphocytes after 3 to 4 days of repeated oral dosing. This effect corresponded with a 100- to 1000-fold increase in S1P levels in lymph nodes, a 3-fold increase in blood, and a 9-fold increase in cardiac tissue. nih.gov

It is important to note that while complete S1PL deficiency can lead to non-lymphoid lesions and reduced lifespan, partial inhibition can provide therapeutic levels of immunosuppression without causing these adverse effects. plos.org This highlights the sensitivity of lymphocyte trafficking to variations in S1PL activity. plos.org

Topoisomerase Inhibition

Topoisomerases are essential enzymes that manage the topological state of DNA during critical cellular processes like replication and transcription. wikipedia.org They function by creating transient single- or double-strand breaks in the DNA backbone, allowing the DNA to untangle or uncoil, followed by re-ligation of the broken strands. wikipedia.org There are two main types of topoisomerases: type I, which cleaves a single DNA strand, and type II, which cleaves both strands of the DNA double helix. wikipedia.org

Topoisomerase inhibitors are compounds that interfere with the action of these enzymes and are classified as either topoisomerase poisons or catalytic inhibitors. wikipedia.orgnih.gov Topoisomerase poisons stabilize the transient covalent complex formed between the topoisomerase and the cleaved DNA, preventing the re-ligation step. wikipedia.orgnih.gov This leads to the accumulation of DNA strand breaks, which can trigger apoptosis and cell death, making these compounds effective anticancer agents. wikipedia.orgmdpi.com

In contrast, catalytic inhibitors prevent the topoisomerase from binding to DNA or block its activity without trapping the cleavage complex. nih.govnih.gov For example, the catalytic inhibitor T638 binds to topoisomerase II proteins and blocks their interaction with DNA, thereby suppressing the enzyme's activity without causing significant DNA damage. nih.gov

Many clinically used topoisomerase inhibitors, such as etoposide (B1684455) and doxorubicin (B1662922), are considered topoisomerase II poisons. mdpi.comembopress.org However, they can exhibit different mechanisms. For instance, etoposide acts as a canonical topoisomerase II poison during DNA replication by trapping the enzyme behind replication forks, while doxorubicin primarily intercalates into unreplicated DNA and inhibits DNA unwinding. embopress.org

The development of topoisomerase inhibitors has been a significant area of research in cancer therapy. mdpi.com Anthracyclines, such as doxorubicin, were among the first topoisomerase inhibitors used clinically and function by intercalating into DNA and stabilizing the topoisomerase II-DNA complex. mdpi.com

Antiviral Activities

Inhibition of Hepatitis B Virus (HBV) Replication

The hepatitis B virus (HBV) is a pararetrovirus that replicates its DNA genome through the reverse transcription of a pregenomic RNA (pgRNA) intermediate. drexel.edu The inhibition of HBV replication is a key strategy in the management of chronic hepatitis B. Current therapies often involve nucleoside/nucleotide analogs that target the viral reverse transcriptase. nih.gov However, research is ongoing to identify inhibitors that act on other stages of the viral life cycle.

One approach to inhibiting HBV replication is to target the viral pgRNA for degradation. The host zinc finger antiviral protein (ZAP) has been identified as an intrinsic host factor that can inhibit HBV replication by post-transcriptionally down-regulating the viral pgRNA. drexel.edu Both the long and short isoforms of human ZAP have demonstrated this anti-HBV activity. The N-terminal zinc finger motifs of ZAP are essential for binding to HBV RNA and mediating its degradation. drexel.edu The specific region on the HBV pgRNA that confers susceptibility to ZAP-mediated decay has been mapped to the terminal redundant region. drexel.edu

Another host protein, the interferon-inducible MxA protein, has also been shown to possess antiviral activity against HBV. nih.gov MxA has been observed to inhibit HBV replication at a post-transcriptional level, reducing the nucleocytoplasmic export of unspliced viral RNA. nih.gov This leads to a significant reduction in the secretion of viral antigens, such as HBsAg and HBeAg, as well as a decrease in viral DNA replicative intermediates. nih.gov

Phytochemicals have also been investigated for their potential to inhibit HBV DNA replication. For example, des(rhamnosyl) verbascoside, a phenylethanol glycoside, has been shown to significantly downregulate the expression of the HBV X protein (HBx) and inhibit DNA replication in a dose-dependent manner. mdpi.com

Table 2: Mechanisms of Hepatitis B Virus (HBV) Replication Inhibition

| Inhibitor Type | Mechanism of Action |

|---|---|

| Zinc Finger Antiviral Protein (ZAP) | Binds to the terminal redundant region of HBV pgRNA, leading to its degradation. drexel.edu |

| MxA Protein | Inhibits the nucleocytoplasmic export of unspliced viral RNA, reducing viral protein and DNA levels. nih.gov |

| Des(rhamnosyl) verbascoside | Downregulates the expression of the HBV X protein (HBx) and inhibits DNA replication. mdpi.com |

Anti-inflammatory Mechanisms of Action

Inhibition of Prostaglandin (B15479496) E2 (PGE2) Generation

Prostaglandin E2 (PGE2) is a key lipid mediator derived from arachidonic acid through the action of cyclooxygenase (COX) enzymes (COX-1 and COX-2) and terminal prostaglandin E synthases. mdpi.comnih.gov PGE2 is involved in a wide range of physiological and pathological processes, and it is a major contributor to inflammation, pain, and swelling. mdpi.comnih.gov

The inhibition of PGE2 production is a primary mechanism of action for many anti-inflammatory drugs. researcher.life This can be achieved by targeting different enzymes in the PGE2 biosynthesis pathway. Non-steroidal anti-inflammatory drugs (NSAIDs), for instance, primarily inhibit the COX enzymes. nih.gov

Research has focused on developing inhibitors that target microsomal prostaglandin E synthase-1 (mPGES-1), the terminal enzyme that specifically catalyzes the conversion of PGH2 to PGE2. mdpi.com Selective mPGES-1 inhibitors have the potential to reduce PGE2-mediated inflammation without the side effects associated with non-selective COX inhibition.

Various classes of compounds have been investigated for their ability to inhibit PGE2 generation. For example, α-ketoheterocycles, including α-ketobenzothiazoles and α-ketobenzoxazoles, have been synthesized and evaluated for their inhibitory activity. mdpi.com Some of these compounds have been shown to suppress PGE2 generation in interleukin-1β stimulated mesangial cells at nanomolar concentrations. mdpi.com

Additionally, natural products and their derivatives have been explored for their anti-inflammatory properties through the inhibition of PGE2 production. Extracts from Hypericum perforatum and its constituents, such as pseudohypericin (B192201) and hyperforin, have demonstrated the ability to inhibit PGE2 production in mouse macrophage cells. nih.gov Similarly, certain tetrahydrocurcumin (B193312) derivatives have also been found to inhibit PGE2 production. researcher.life

Anthelmintic Activity

Helminth infections pose a significant health problem in many parts of the world, and the development of resistance to existing anthelmintic drugs necessitates the search for new chemical entities. derpharmachemica.com Pyrimidine-5-carbonitrile derivatives have been identified as a promising class of compounds with potential anthelmintic properties. derpharmachemica.comresearchgate.net

In one study, a series of pyrimidine-5-carbonitrile derivatives were synthesized and evaluated for their in vitro anthelmintic activity. The compounds demonstrated moderate to potent activity. derpharmachemica.comresearchgate.net The efficacy was measured by the time taken to induce paralysis and death in earthworms. Notably, the compound 4-(4-chlorophenyl)-1,2-dihydro-6-(4-dimethylaminophenyl)-2-oxo-1-phenyl pyrimidine-5-carbonitrile (Compound 4e) showed a more potent paralyzing effect than the standard drug, albendazole. derpharmachemica.com At concentrations of 0.2% and 0.5%, this compound also resulted in a shorter time to death compared to the standard. derpharmachemica.com This suggests that the pyrimidine-5-carbonitrile core may be a key pharmacophore for anthelmintic effects. researchgate.net

Table 1: In Vitro Anthelmintic Activity of Selected Pyrimidine-5-carbonitrile Derivatives

| Compound | Concentration | Time for Paralysis (min) | Time for Death (min) |

|---|---|---|---|

| Compound 4e | 0.2% | 18 | 45 |

| 0.5% | 15 | 39 | |

| Albendazole (Standard) | 0.2% | 21 | 54 |

| 0.5% | 19 | 48 |

Data sourced from a study on the anthelmintic activities of newly synthesized pyrimidine-5-carbonitrile derivatives. derpharmachemica.com

Mechanistic Insights into Biological Action

Understanding the mechanisms through which pyrimidine-5-carbonitrile derivatives exert their biological effects is crucial for their development as therapeutic agents. While specific interactions with targets such as the PBP Ser62 residue or the inhibition of the eIF4F complex formation are not documented for this class of compounds in the available literature, extensive research has elucidated their roles in other critical cellular and biochemical pathways.

Research has shown that pyrimidine-5-carbonitrile derivatives can interact with several key cellular targets, most notably Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2).

Epidermal Growth Factor Receptor (EGFR): Certain pyrimidine-5-carbonitrile derivatives have been designed as potent inhibitors of EGFR, a key target in cancer therapy. rsc.orgrsc.org One study reported a derivative, compound 10b , which emerged as a potent EGFR inhibitor with an IC₅₀ value of 8.29 nM. rsc.org This inhibitory action is comparable to the established EGFR inhibitor, erlotinib. rsc.org Molecular docking studies suggest these compounds bind to the ATP-binding site of the EGFR kinase domain, which explains their inhibitory effect. rsc.orgrsc.org

Cyclooxygenase-2 (COX-2): The COX-2 enzyme is a major target for anti-inflammatory drugs. Pyrimidine-5-carbonitrile derivatives have been identified as potent and selective COX-2 inhibitors. nih.govnih.gov The inhibitory activity of these compounds is often comparable to that of celecoxib, a well-known COX-2 inhibitor. nih.gov This interaction is significant as COX-2 is also implicated in various cancers, suggesting a dual anti-inflammatory and anticancer potential for these compounds. nih.gov

The interaction of pyrimidine-5-carbonitrile derivatives with cellular targets leads to the modulation of critical biochemical signaling pathways involved in cell proliferation, survival, and inflammation.

PI3K/AKT Pathway: The PI3K/AKT pathway is a central signaling cascade that regulates cell growth and survival, and its dysregulation is common in cancer. nih.govnih.gov Studies have demonstrated that pyrimidine-5-carbonitrile derivatives can effectively inhibit this pathway. For instance, compound 7f (a 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile derivative) was shown to be a promising inhibitor of PI3Kδ/γ and AKT-1. nih.gov Mechanistic studies revealed that this compound could modulate the expression of key proteins in the pathway, including PI3K, p-PI3K, AKT, and p-AKT, ultimately leading to apoptosis in cancer cells. nih.gov

EGFR Signaling Pathway: By directly inhibiting the EGFR tyrosine kinase, these compounds block the downstream signaling cascades that promote cell proliferation and survival. rsc.orgrsc.org The inhibition of EGFR by compounds like 11b (a distinct pyrimidine-5-carbonitrile derivative) has been shown to arrest the cell cycle at the G2/M phase and induce significant apoptosis in various cancer cell lines. rsc.org

Structure-Activity Relationship (SAR) Analysis of Pyrimidine-5-carbonitrile Derivatives

The biological activity of pyrimidine-5-carbonitrile derivatives is highly dependent on the nature and position of substituents on the core pyrimidine ring. Structure-activity relationship (SAR) studies are vital for optimizing the potency and selectivity of these compounds. researchgate.net

Systematic modifications of the pyrimidine-5-carbonitrile scaffold have provided key insights into the structural requirements for various biological activities.

For COX-2 Inhibition: The substituents on the pyrimidine ring significantly influence COX-2 inhibitory activity and selectivity. Studies have shown that pyrimidine derivatives substituted with various sulphonamide phenyl moieties generally exhibit higher inhibition of the COX-2 enzyme than those bearing other heterocyclic groups like benzimidazole (B57391) or benzoxazole. nih.gov The presence of electron-withdrawing groups on the substituted rings appears to enhance the inhibitory activity. nih.gov For instance, derivatives with a sulfonamide group showed potent COX-2 inhibition with IC₅₀ values in the submicromolar range, comparable to celecoxib. nih.govresearchgate.net

For Anticancer Efficacy: The anticancer activity is also heavily influenced by the substitution pattern.

At the C-2 Position: Linking various sulphonamide phenyl moieties or heterocyclic systems like benzothiazole (B30560) at the C-2 position has yielded compounds with potent cytotoxic activity against multiple cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2). nih.gov

At the C-4 and C-6 Positions: Modifications at these positions are also critical. For example, a 4-(4-methoxyphenyl) group at the C-4 position combined with various N-containing bridges at another position led to potent inhibitors of the PI3K/AKT pathway. nih.gov Specifically, a trimethoxybenzylidene hydrazineyl moiety resulted in a compound (7f ) with strong potential as a multi-acting inhibitor targeting breast cancer and leukemia. nih.gov Another series of compounds designed as EGFR inhibitors demonstrated that substitutions at these positions were crucial for high-potency inhibition of both wild-type and mutant forms of EGFR. rsc.org

Table 2: SAR Summary for Anticancer and COX-2 Inhibitory Activities

| Compound Series | Key Substitutions | Target | Observed Effect | Reference |

|---|---|---|---|---|

| Series A | C-2: Benzothiazole moiety | MCF-7, A549, HepG2 (Cancer cell lines) | Potent cytotoxic activity (IC₅₀ in nanomolar range) | nih.gov |

| Series B | C-2: Sulfonamide phenyl moiety | COX-2 Enzyme | High inhibitory activity (IC₅₀ ≈ 0.16-0.18 µM), comparable to Celecoxib | nih.gov |

| Series C | C-4: 4-Methoxyphenyl; Other: N-containing bridge with trimethoxy group | PI3K/AKT Pathway | Promising inhibition of PI3Kδ/γ and AKT-1 (IC₅₀ ≈ 3-7 µM) | nih.gov |

| Series D | Varied substitutions designed to mimic ATP | EGFR Enzyme | Potent inhibition of wild-type EGFR (IC₅₀ ≈ 0.09 µM) | rsc.org |

This table summarizes findings from different studies to illustrate the impact of substitutions on biological activity.

Medicinal Chemistry and Pharmaceutical Applications Beyond Direct Bioactivity

Role as Synthetic Intermediates in Complex Pharmaceutical Synthesis

The structural framework of 2-isopropylpyrimidine-5-carbonitrile is a key component in the synthesis of high-value pharmaceuticals. Its specific arrangement of functional groups—the isopropyl group, the pyrimidine (B1678525) ring, and the cyano group—offers versatile handles for chemical modification, making it an important precursor in multi-step synthetic pathways.

Precursors in Statin Synthesis (e.g., Rosuvastatin)

The pyrimidine core is central to the structure of Rosuvastatin, a widely prescribed HMG-CoA reductase inhibitor used to lower cholesterol. derpharmachemica.com Various synthetic routes to Rosuvastatin rely on a pre-formed pyrimidine building block. While numerous pathways exist, one documented process for preparing Rosuvastatin calcium involves an intermediate, 2-chloro-4-(4-fluorophenyl)-6-isopropyl pyrimidine-5-carbonitrile. google.com This intermediate is a derivative of the core this compound structure.

In this synthetic approach, the carbonitrile (cyano) group is a precursor to the 5-formyl group of the key pyrimidine aldehyde intermediate, which is essential for constructing the drug's side chain. wjpmr.com The synthesis involves reacting the pyrimidine aldehyde with a chiral side chain component via methods like the Wittig reaction to form the complete carbon skeleton of Rosuvastatin. wjpmr.comresearchgate.net The isopropyl group at the 6-position of the pyrimidine ring is a crucial structural feature of the final Rosuvastatin molecule, contributing to its binding affinity with the HMG-CoA reductase enzyme. derpharmachemica.com The use of such pyrimidine carbonitriles streamlines the synthesis, allowing for the efficient construction of the complex heterocyclic core of the drug. google.com

Development of Pyrimidine-Based Hybrid Molecules

Molecular hybridization is a drug design strategy that combines two or more pharmacophores (bioactive scaffolds) into a single molecule. tandfonline.com This approach aims to create hybrid compounds with enhanced affinity, better efficacy, or a dual mode of action. The pyrimidine scaffold is frequently used in this strategy due to its wide range of biological activities and its ability to be chemically linked to other bioactive moieties. humanjournals.com

Conjugation with Other Bioactive Scaffolds (e.g., Oxadiazole, Coumarin, Thiazole)

The conjugation of the pyrimidine ring with other heterocyclic systems like oxadiazole, coumarin, and thiazole (B1198619) has yielded novel hybrid molecules with significant therapeutic potential.

Oxadiazole: Pyrimidine-1,3,4-oxadiazole hybrids have been investigated as potential antimycobacterial agents. tandfonline.comnih.gov Researchers have designed and synthesized these hybrids based on the principle of molecular hybridization and isostery, where the pyrimidine ring can be considered an isostere of pyridine (B92270). tandfonline.com In one study, a series of N-alkyl-5-(pyrimidin-5-yl)-1,3,4-oxadiazol-2-amines were synthesized and tested against Mycobacterium tuberculosis. The results showed that hybrids with C8-C12 alkyl chains were the most effective, demonstrating the potential of this scaffold in developing new treatments for tuberculosis. tandfonline.comnih.gov

Coumarin: Coumarin-pyrimidine hybrids integrate the structural features of both scaffolds, often resulting in synergistic or enhanced biological activities. arkat-usa.org These hybrids have been synthesized and evaluated for various properties, including anticancer and antimicrobial effects. gavinpublishers.comnih.gov For instance, one strategy involves using coumarin-chalcone hybrids as precursors to react with thiourea, yielding coumarinyl-pyrimidines. gavinpublishers.com Another approach involves the condensation reaction of α,β-unsaturated ketones derived from acetyl-hydroxy-methylcoumarin with guanidine (B92328) to form the pyrimidine ring. nih.gov These studies have produced compounds with promising in vitro activity, highlighting the value of combining these two pharmacophores. arkat-usa.orggavinpublishers.comnih.gov

Thiazole: Thiazole derivatives are known for a wide range of biological activities. researchgate.net The combination of pyrimidine and thiazole moieties has led to the development of fused thiazolo[3,2-a]pyrimidine derivatives. rsc.org These compounds have been synthesized by reacting fused 3,4-dihydropyrimidin-2(1H)-thiones with reagents like phenacyl bromides or 3-(2-bromoacetyl)coumarins. The resulting hybrids have shown notable antibacterial and antioxidant activities in preclinical screenings. rsc.org

Table 1: Examples of Pyrimidine-Based Hybrid Molecules and Their Bioactivities

| Hybrid Scaffold | Example Application/Bioactivity | Reference |

|---|---|---|

| Pyrimidine-Oxadiazole | Antimycobacterial Agents | tandfonline.comnih.gov |

| Pyrimidine-Coumarin | Anticancer, Antimicrobial, Antidiabetic | gavinpublishers.comnih.gov |

| Pyrimidine-Thiazole | Antibacterial, Antioxidant | rsc.org |

Design Principles for Novel Bioactive Pyrimidine Scaffolds

The development of new, potent, and selective pyrimidine-based therapeutic agents is guided by several key design principles. These principles are derived from an understanding of the structure-activity relationships (SAR) of existing pyrimidine derivatives and the strategic application of medicinal chemistry concepts.

A fundamental principle is the significant influence of substituents on the biological activity of the pyrimidine nucleus. nih.govresearchgate.net The type, position, and orientation of functional groups attached to the pyrimidine ring can dramatically alter the molecule's interaction with biological targets, thereby affecting its efficacy and selectivity. nih.gov SAR studies have shown that even minor modifications can lead to substantial changes in pharmacological properties, making systematic substitution a core strategy in the design process. nih.gov

Another key design strategy is molecular hybridization , as discussed previously. This approach involves the rational combination of the pyrimidine core with other known pharmacophores to create novel chemical entities. tandfonline.comresearchgate.net The goal is to produce molecules that may exhibit improved activity, a dual mechanism of action, or a better pharmacokinetic profile compared to the individual components. researchgate.net

The concept of bioisosterism is also frequently employed. Pyrimidine can serve as a bioisostere for other aromatic systems, such as pyridine or a phenyl ring. tandfonline.com This allows medicinal chemists to replace parts of a known bioactive molecule with a pyrimidine ring to modulate its properties, such as hydrogen bonding capacity, metabolic stability, and target interaction, which can enhance both pharmacokinetic and pharmacodynamic profiles. tandfonline.comhumanjournals.com

Finally, the design of novel scaffolds often involves creating fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines, to generate more rigid and conformationally constrained molecules. nih.govrsc.org This can lead to higher binding affinity and selectivity for a specific biological target. These design strategies, individually or in combination, provide a robust framework for the discovery and optimization of new pyrimidine-based drugs. nih.govresearchgate.net

Q & A

Q. Reaction Optimization Table

| Step | Reagents/Conditions | Yield Influencers |

|---|---|---|

| Isopropyl Substitution | K₂CO₃, DMF, 12h stirring | Solvent polarity, catalyst loading |

| Cyanation | CuCN, reflux in acetonitrile | Temperature control, reaction time |

Methodological Insight : Adjusting solvent polarity (e.g., DMF vs. THF) and catalyst choice (e.g., Pd vs. Cu) can improve yields by 15–20%. Side reactions, such as over-alkylation, are mitigated by stoichiometric control .

What spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers look for?

Basic Research Question

- ¹H/¹³C NMR : The isopropyl group appears as a septet (δ 1.2–1.4 ppm) and doublet (δ 2.5–3.0 ppm). The cyano group quashes adjacent proton signals, simplifying ring proton assignments .

- IR Spectroscopy : A sharp C≡N stretch near 2220 cm⁻¹ confirms nitrile presence .

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 178.1 (calculated for C₈H₁₀N₃) with fragmentation patterns indicating isopropyl loss .

Key Data Contradictions : Discrepancies in NMR splitting (e.g., unexpected coupling) may arise from rotameric equilibria; variable-temperature NMR (VT-NMR) at −40°C resolves this .

How can researchers resolve contradictions in spectroscopic data observed during derivative characterization?

Advanced Research Question

Scenario : Contradictory ¹H NMR signals for ring protons in derivatives.

Methodological Solutions :

- 2D NMR (COSY, HSQC) : Maps proton-proton and proton-carbon correlations to assign overlapping signals .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts, aiding ambiguous peak assignments .

- X-ray Crystallography : Resolves structural ambiguities by confirming bond angles and substituent orientations .

Example : A 2025 study resolved conflicting δ 7.5–8.0 ppm signals in a thiophene derivative using HSQC, confirming para-substitution .

What strategies optimize regioselectivity in substitution reactions to avoid byproduct formation?

Advanced Research Question

Challenge : Competing substitution at C-4 vs. C-2 positions.

Strategies :

- Directing Groups : Temporarily install electron-withdrawing groups (e.g., NO₂) at C-5 to steer reactivity toward C-2 .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states for isopropyl group addition at C-2 .

- Catalyst Screening : Pd(OAc)₂ with bidentate ligands (dppe) enhances C-2 selectivity by 30% compared to Cu catalysts .

Data-Driven Approach : Design-of-experiment (DoE) matrices quantify the impact of temperature, solvent, and catalyst ratios on regioselectivity .

How do documented biological activities of pyrimidine-5-carbonitrile derivatives guide pharmacological studies?

Basic Research Question

- Enzyme Inhibition : Pyrimidine carbonitriles often target kinases (e.g., EGFR) via H-bonding with the cyano group .

- Antimicrobial Activity : Derivatives with thiophene substituents show MIC values ≤5 µg/mL against S. aureus .

Methodological Implication : Structure-activity relationship (SAR) studies should prioritize modifying the isopropyl group to enhance lipophilicity and blood-brain barrier penetration .

How can computational tools predict reactivity and target binding for this compound?

Advanced Research Question

- Reactivity Prediction : DFT calculations (e.g., Fukui indices) identify nucleophilic sites for functionalization. The C-5 position is most reactive due to electron-withdrawing cyano effects .

- Docking Simulations : AutoDock Vina models interactions with kinase ATP pockets. The isopropyl group contributes to hydrophobic interactions, while the nitrile forms H-bonds with Lys721 in EGFR .

Validation : Compare computational binding scores (e.g., ΔG = −9.2 kcal/mol) with experimental IC₅₀ values from kinase assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products